2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound features a pyrazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and an N-(4-methylbenzyl)acetamide side chain. The 4-methylbenzyl substituent on the acetamide likely influences solubility and target binding.
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15-4-6-16(7-5-15)13-23-20(26)14-24-10-11-25(22(28)21(24)27)17-8-9-18(29-2)19(12-17)30-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOEDJWFNTKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H24N2O5
- Molecular Weight : 372.43 g/mol
The compound features a complex structure that includes a dihydropyrazine ring and methoxy-substituted phenyl groups, which are known to influence its biological activity.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that methoxy-substituted phenols can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | IC50 (µM) in DPPH Assay | IC50 (µM) in ABTS Assay |
|---|---|---|
| 2-Dimethoxyphenol | 25.0 | 30.0 |
| 2-(4-(3,4-dimethoxyphenyl)-...) | TBD | TBD |
2. Anti-inflammatory Properties
The compound's anti-inflammatory potential is noteworthy. Similar derivatives have been shown to inhibit pathways involved in inflammation. For example, compounds like bardoxolone methyl have demonstrated potent anti-inflammatory effects in clinical settings by inhibiting NF-kB signaling pathways.
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds have been reported to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: In Vitro Evaluation of Cytotoxicity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells.
Case Study 2: In Vivo Anti-inflammatory Effects
In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, which aids in scavenging reactive oxygen species.
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate the expression of TNF-alpha and IL-6.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
Comparison with Similar Compounds
Structural Analogues with Pyrazine/Pyrazole Cores
N-(3,4-Dimethoxyphenyl)-2-[4-(4-Fluorophenyl)-2,3-Dioxo-3,4-Dihydropyrazin-1(2H)-yl]acetamide
- Key Differences : Replaces the 4-methylbenzyl group with a 3,4-dimethoxyphenyl acetamide and substitutes the pyrazine-dione’s 3,4-dimethoxyphenyl with a 4-fluorophenyl.
- Properties: Molecular weight = 399.38, logP = 0.8155, polar surface area = 69.44 Ų.
2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-Methoxyphenyl)acetamide
- Key Differences : Pyrazolo-pyridine core instead of pyrazine-dione; includes a 4-chlorophenyl and 4-methoxyphenyl acetamide.
- Properties: Molecular weight = 498 g/mol, mp = 209–211°C.
Substituted Benzothiazole and Chromenone Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dimethoxyphenyl)acetamide
- Key Differences : Benzothiazole ring replaces pyrazine-dione; trifluoromethyl group introduces strong electron-withdrawing effects.
- Properties : The benzothiazole moiety is associated with anticancer and antimicrobial activities. The trifluoromethyl group improves metabolic resistance but may reduce solubility .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Key Differences: Chromenone-pyrazolo-pyrimidine hybrid with sulfonamide substituents.
- Properties: Molecular weight = 589.1 g/mol, mp = 175–178°C. The chromenone core enables intercalation with DNA or enzymes, while sulfonamide enhances hydrogen bonding .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Thermal Stability : Higher melting points in pyrazolo-pyridine derivatives (e.g., 209–211°C) suggest stronger crystalline packing vs. pyrazine-diones .
- Bioactivity: Pyrazine-diones are often explored for CNS targets (e.g., dopamine receptors), while chromenone hybrids may target topoisomerases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
